N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](naphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is a chiral aminophosphine ligand compound. It is characterized by its complex structure, which includes a diphenylphosphanyl group, a dimethylxanthenyl group, and a naphthalenyl group. This compound is known for its high purity and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves several steps. The process typically starts with the preparation of the diphenylphosphanyl and dimethylxanthenyl intermediates. These intermediates are then reacted with naphthalen-2-ylmethyl and N,2-dimethylpropane-2-sulfinamide under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is used in various scientific research applications, including:
Chemistry: As a chiral ligand in asymmetric synthesis and catalysis.
Biology: In studies involving enzyme interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- Other chiral aminophosphine ligands with similar structural features
Uniqueness
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups and chiral centers, which provide it with distinct chemical and biological properties. Its high purity and stability make it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C43H42NO2PS |
---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C43H42NO2PS/c1-42(2,3)48(45)44(6)39(32-28-27-30-17-13-14-18-31(30)29-32)35-23-15-24-36-40(35)46-41-37(43(36,4)5)25-16-26-38(41)47(33-19-9-7-10-20-33)34-21-11-8-12-22-34/h7-29,39H,1-6H3 |
InChI Key |
KFGARSGGJZRQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC7=CC=CC=C7C=C6)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.